![molecular formula C23H26N2O5 B2590985 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide CAS No. 898465-19-5](/img/structure/B2590985.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

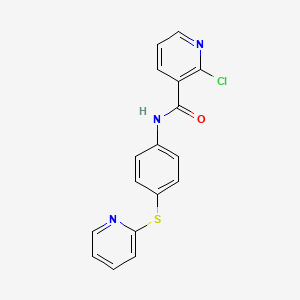

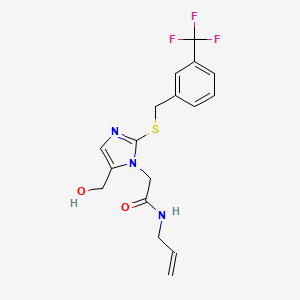

The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide” is a synthetic molecule. The molecule contains a total of 39 bonds, including 21 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .

Molecular Structure Analysis

The molecular formula of the compound is C22H24N2O4, and it has a molecular weight of 380.444. The structure includes a cyclopropanecarbonyl group attached to a quinoline ring system, which is further modified with a trimethoxybenzamide group .Applications De Recherche Scientifique

Catalysis and Coordination Chemistry

NHCs serve as excellent ligands for transition metals in catalytic reactions. Their strong σ-donation and weak π-backbonding properties make them effective in various transformations, such as cross-coupling reactions, hydrogenations, and C–H activations. The tunability of NHCs allows researchers to tailor their electronic and steric properties, optimizing their performance in specific catalytic processes .

Organocatalysis

NHCs also act as powerful organocatalysts. Their ability to activate electrophiles and nucleophiles enables them to participate in umpolung reactions, where the polarity of a functional group is reversed. This property has applications in asymmetric catalysis, where NHCs facilitate enantioselective transformations. For instance, NHCs can catalyze the Stetter reaction, Michael addition, and other key organic transformations .

Stabilization of Reactive Intermediates

NHCs stabilize reactive intermediates, such as carbenes and radicals. Their robust nature allows researchers to isolate and study these otherwise transient species. By providing a protective environment, NHCs enable investigations into reaction mechanisms and the behavior of short-lived species. This knowledge contributes to the development of new synthetic methodologies .

Medicinal Chemistry and Drug Discovery

Researchers explore NHCs as potential drug candidates due to their stability and unique properties. NHC-metal complexes exhibit promising biological activities, including anticancer, antimicrobial, and antiviral effects. The design of NHC-based drugs involves fine-tuning their coordination chemistry and optimizing their interactions with biological targets .

Materials Science

NHCs find applications in materials science, particularly in the synthesis of functional materials. Their ability to coordinate with metal ions allows for the creation of luminescent complexes, conductive polymers, and catalyst-immobilized materials. NHC-functionalized nanoparticles and polymers contribute to advancements in optoelectronics, sensors, and catalysis .

Supramolecular Chemistry

NHCs participate in supramolecular assemblies, forming host-guest complexes and self-assembled structures. Their predictable binding interactions with other molecules enable the design of molecular receptors, sensors, and molecular machines. Researchers explore NHC-based host systems for selective recognition and controlled release of guest molecules .

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-17-9-8-14-5-4-10-25(18(14)13-17)23(27)15-6-7-15/h8-9,11-13,15H,4-7,10H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCPOLSFAFTEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)